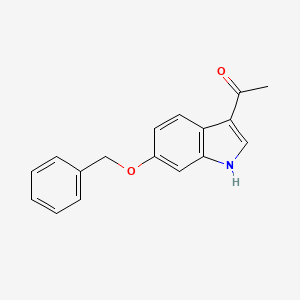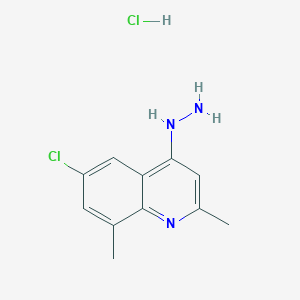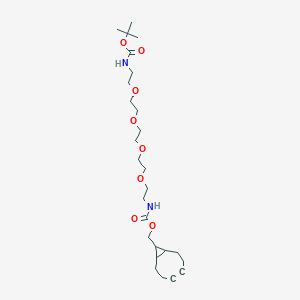
5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chlorobenzyl group, a methyl group, a methylthio group, and a phenacyloxy group attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions using 3-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Methyl and Methylthio Groups: Methylation and thiolation reactions can be carried out using methyl iodide and thiolating agents like thiourea.
Addition of the Phenacyloxy Group: The phenacyloxy group can be introduced through esterification or etherification reactions using phenacyl bromide and appropriate bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
科学研究应用
5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
3-Chlorobenzyl Alcohol: Similar in structure but lacks the pyrimidine ring and other substituents.
6-Methyl-2-methylthio-4-phenacyloxypyrimidine: Lacks the chlorobenzyl group.
Phenacyl Bromide: Contains the phenacyloxy group but lacks the pyrimidine ring and other substituents.
Uniqueness
5-(3-Chlorobenzyl)-6-methyl-2-methylthio-4-phenacyloxypyrimidine is unique due to the combination of its substituents and the pyrimidine ring, which imparts specific chemical and biological properties not found in similar compounds.
属性
CAS 编号 |
1000576-40-8 |
|---|---|
分子式 |
C21H19ClN2O2S |
分子量 |
398.9 g/mol |
IUPAC 名称 |
2-[5-[(3-chlorophenyl)methyl]-6-methyl-2-methylsulfanylpyrimidin-4-yl]oxy-1-phenylethanone |
InChI |
InChI=1S/C21H19ClN2O2S/c1-14-18(12-15-7-6-10-17(22)11-15)20(24-21(23-14)27-2)26-13-19(25)16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3 |
InChI 键 |
NWNKFEQMOSMZKW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)SC)OCC(=O)C2=CC=CC=C2)CC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Phenylmethyl 4-[(phenylamino)methyl]piperidinecarboxylate](/img/structure/B13708656.png)


![N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]acetamide](/img/structure/B13708688.png)

![Ethyl 5-Chloro-7-[bis(Boc)amino]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13708695.png)



![1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene](/img/structure/B13708709.png)
![2-Amino[1,3]thiazolo[4,5-d]pyrimidine-5,7-diol](/img/structure/B13708712.png)


